molecular formula C25H19NO4S B12147855 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12147855
M. Wt: 429.5 g/mol
InChI Key: AWACMYWSLBVEDN-UHFFFAOYSA-N
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Description

The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one features a pyrrol-2-one core substituted with a benzofuran-carbonyl group, a phenylethyl chain, and a thiophene moiety. The presence of multiple aromatic and heterocyclic groups contributes to its structural complexity and likely influences solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C25H19NO4S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C25H19NO4S/c27-23(19-15-17-9-4-5-10-18(17)30-19)21-22(20-11-6-14-31-20)26(25(29)24(21)28)13-12-16-7-2-1-3-8-16/h1-11,14-15,22,28H,12-13H2

InChI Key

AWACMYWSLBVEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Construction of the pyrrolone core: This may involve condensation reactions between amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran, thiophene, or pyrrolone rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibits various biological activities:

Anticancer Activity

Compounds with similar structural features have shown significant anticancer properties. For example:

CompoundCell LineIC50 (µM)
Compound 32A2780 (Ovarian)12
Compound 33A2780 (Ovarian)11

These findings suggest that this compound may possess similar anticancer efficacy, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Anti-inflammatory Activity

Benzofuran derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The structure of this compound may facilitate interactions that inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar benzofuran derivatives have been tested against various bacterial and fungal strains, showing varying degrees of activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

These results highlight the need for further exploration of the compound's antimicrobial properties and its efficacy compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Variations

Key structural analogs differ in substituents at positions 1, 4, and 5 of the pyrrol-2-one scaffold. Below is a comparative analysis:

Table 1: Substituent Variations in Analogous Compounds
Compound Name / ID R1 (Position 1) R4 (Position 4) R5 (Position 5) Molecular Weight Key Features
Target Compound 2-Phenylethyl 1-Benzofuran-2-ylcarbonyl Thiophen-2-yl Not provided High aromaticity, mixed heterocycles
Compound 20 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 408.23 Bulky tert-butyl group
Compound 21 2-Hydroxypropyl 4-Methylbenzoyl 4-Dimethylaminophenyl Not provided Electron-rich dimethylamino group
CAS 618365-47-2 3-(4-Morpholinyl)propyl 1-Benzofuran-2-ylcarbonyl Thiophen-2-yl Not provided Morpholine enhances solubility
CAS 618866-24-3 5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl 1-Benzofuran-2-ylcarbonyl 4-Chlorophenyl 578.03 Thiadiazole and fluorobenzyl groups
CAS 877645-98-2 5-Methylisoxazol-3-yl Furan-2-carbonyl Pyridin-3-yl Not provided Isoxazole and pyridine motifs
Key Observations:
  • R1 Modifications: The phenylethyl group in the target compound contrasts with hydroxypropyl (Compounds 20–21) or morpholinylpropyl (CAS 618365-47-2).
  • R4 Variations : The benzofuran-carbonyl group is conserved in the target and CAS 618365-47-2, whereas other analogs use simpler benzoyl or furan-carbonyl groups, affecting π-π stacking interactions .
  • R5 Heterocycles : Thiophen-2-yl (target) vs. pyridinyl (CAS 877645-98-2) or chlorophenyl (CAS 618866-24-3) alters electronic properties and binding specificity .
Key Observations:
  • The target compound’s synthesis is inferred to involve propargylamine cyclization or cross-coupling, as seen in structurally related compounds .
  • Higher yields (e.g., 62% for Compound 20) are achieved with optimized aldehyde condensation steps .

Spectroscopic and Structural Analysis

Evidence from NMR studies (e.g., Figure 6 in ) reveals that substituent changes in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift variations. For example:

  • The benzofuran-carbonyl group in the target compound likely induces upfield/downfield shifts compared to simpler benzoyl analogs (Compound 20) .
  • Thiophen-2-yl vs. pyridinyl (CAS 877645-98-2) alters proton environments due to differences in aromatic electron density .

Biological Activity

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran moiety, hydroxyl groups, and thiophene rings. Its molecular formula is C23H23N1O3S1C_{23}H_{23}N_{1}O_{3}S_{1}, with a molecular weight of approximately 397.49 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural features to 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant anticancer properties. For instance, benzofuran derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 32A2780 (Ovarian)12
Compound 33A2780 (Ovarian)11

These findings suggest that the compound may possess similar anticancer efficacy, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Anti-inflammatory Activity

Benzofuran derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound's structure may facilitate interactions that inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar benzofuran derivatives have been tested against various bacterial and fungal strains, showing varying degrees of activity. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

These results highlight the need for further exploration of the compound's antimicrobial properties and its efficacy compared to conventional antibiotics .

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

  • Antitumor Studies : A series of benzofuran-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The most active compounds displayed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
  • Inflammation Models : In vivo studies using animal models demonstrated that certain benzofuran derivatives significantly reduced inflammation markers in treated groups compared to controls, suggesting a viable path for therapeutic applications in inflammatory diseases .
  • Antimicrobial Testing : A comparative study involving various benzofuran derivatives showed that some exhibited superior antimicrobial activity against resistant strains of bacteria, providing insights into their potential use in treating infections where conventional therapies fail .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this pyrrol-2-one derivative, and how can reaction parameters (e.g., solvents, catalysts) be optimized?

  • Methodology : The compound can be synthesized via base-assisted cyclization, as demonstrated for structurally similar pyrrol-2-ones. For example, NaH in THF at 0°C facilitates cyclization of hydroxy-pyrrol-2-one precursors with aryl aldehydes or amines. Adjusting stoichiometry (e.g., 1.0 equiv of aldehyde) and reaction time (e.g., 3–24 hours) can improve yields. Purification via column chromatography or recrystallization is critical for isolating pure products .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm substituent connectivity and regiochemistry (e.g., thiophen-2-yl vs. thiophen-3-yl substitution).
  • HRMS : For precise molecular weight validation.
  • FTIR : To identify functional groups like carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers troubleshoot low yields during the cyclization step of pyrrol-2-one synthesis?

  • Methodology :

  • Temperature control : Ensure reactions are conducted at 0°C during NaH-mediated steps to avoid side reactions.
  • Moisture exclusion : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
  • Catalyst screening : Explore alternatives to NaH, such as KOtBu, if cyclization efficiency is poor .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., thiophen-2-yl, benzofuran-2-yl) influence reactivity and product stability?

  • Methodology :

  • Electronic effects : Thiophen-2-yl’s electron-rich nature enhances electrophilic substitution at the 5-position of the pyrrol-2-one core. Compare reaction rates with phenyl or furan substituents.
  • Steric effects : Bulky groups like 2-phenylethyl at N1 may hinder cyclization; use steric maps or DFT calculations to predict spatial constraints .

Q. What strategies can address discrepancies in spectroscopic data between predicted and observed structures?

  • Methodology :

  • Dynamic NMR : Resolve conformational equilibria causing split signals.
  • Isotopic labeling : Use deuterated analogs to assign overlapping proton environments.
  • Computational modeling : Compare experimental NMR shifts with DFT-generated predictions to validate assignments .

Q. How can palladium-catalyzed methods be adapted for functionalizing the pyrrol-2-one scaffold?

  • Methodology :

  • Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions using thiophen-2-yl boronic acids.
  • Reductive cyclization : Utilize Pd/C with formic acid to construct fused rings, as demonstrated in nitroarene cyclization studies .

Q. What structural features of this compound make it a candidate for structure-activity relationship (SAR) studies in pharmacological research?

  • Methodology :

  • Bioisosteric replacement : Substitute thiophen-2-yl with furan or phenyl to assess impact on target binding.
  • Pharmacophore mapping : Use X-ray data to identify key hydrogen-bonding motifs (e.g., 3-hydroxy group) for interaction with biological targets .

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